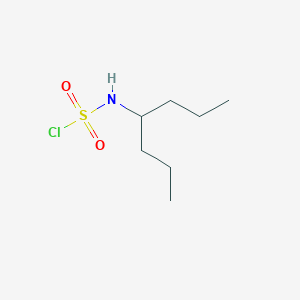
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is a chemical compound characterized by the presence of a tetrazole ring and a hexanamide chain The tetrazole ring is a five-membered ring containing four nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide typically involves the formation of the tetrazole ring followed by the attachment of the hexanamide chain. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions. The resulting tetrazole can then be further functionalized to introduce the hexanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form dihydrotetrazoles.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazoles.
Substitution: Various substituted amides or alcohol derivatives.
科学的研究の応用
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
- 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanoic acid
- N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide
Uniqueness
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is unique due to its specific combination of a tetrazole ring and a hexanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61197-40-8 |
|---|---|
分子式 |
C7H13N5OS |
分子量 |
215.28 g/mol |
IUPAC名 |
6-(5-sulfanylidene-2H-tetrazol-1-yl)hexanamide |
InChI |
InChI=1S/C7H13N5OS/c8-6(13)4-2-1-3-5-12-7(14)9-10-11-12/h1-5H2,(H2,8,13)(H,9,11,14) |
InChIキー |
CDAOOUIBHCVUSV-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)N)CCN1C(=S)N=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
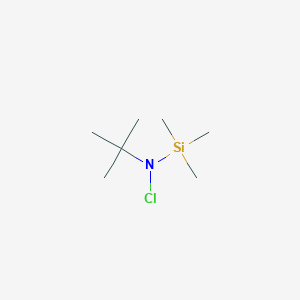
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)

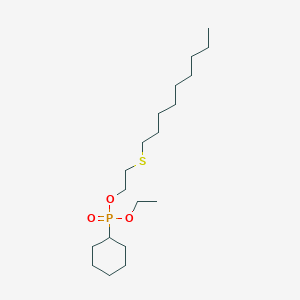

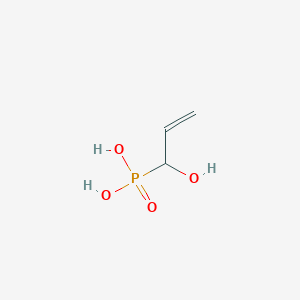
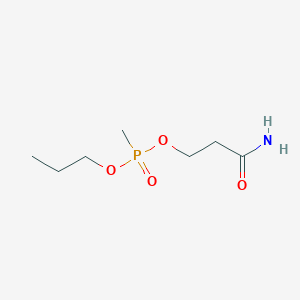

![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
